molecular formula C13H12F2O3 B1305132 2,2-Difluoro-2-(5-oxahexacyclo-dodec-4-yl)acetic acid CAS No. 253607-91-9

2,2-Difluoro-2-(5-oxahexacyclo-dodec-4-yl)acetic acid

Cat. No.: B1305132
CAS No.: 253607-91-9
M. Wt: 254.23 g/mol
InChI Key: HTTSLVFOIBKDFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-2-(5-oxahexacyclo-dodec-4-yl)acetic acid typically involves the introduction of difluoroacetic acid into a pre-formed hexacyclic structure. The reaction conditions often require the use of strong acids or bases to facilitate the formation of the difluoroacetic acid moiety. Specific details on the synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer.

Industrial Production Methods

Industrial production of this compound is limited due to its specialized use in research. when produced, it involves stringent quality control measures to ensure high purity and consistency. The production process may involve multiple steps, including purification and crystallization, to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-2-(5-oxahexacyclo-dodec-4-yl)acetic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Scientific Research Applications

2,2-Difluoro-2-(5-oxahexacyclo-dodec-4-yl)acetic acid has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, although not used clinically.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2,2-Difluoro-2-(5-oxahexacyclo-dodec-4-yl)acetic acid involves its interaction with specific molecular targets. The difluoroacetic acid moiety can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding properties. The hexacyclic structure provides a rigid framework that can affect the compound’s overall conformation and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Difluoro-2-(5-oxahexacyclo-dodec-4-yl)acetic acid is unique due to its hexacyclic structure containing an oxygen atom, which imparts specific chemical and physical properties. This uniqueness makes it valuable for specialized research applications .

Properties

IUPAC Name

2,2-difluoro-2-(5-oxahexacyclo[5.4.1.02,6.03,10.04,8.09,12]dodecan-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F2O3/c14-13(15,11(16)17)12-8-3-1-2-4-5(3)9(12)7(4)10(18-12)6(2)8/h2-10H,1H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTTSLVFOIBKDFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C3C4C1C5C2C6C3C4C5(O6)C(C(=O)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10384343
Record name Difluoro(5-oxahexacyclo[5.4.1.0~2,6~.0~3,10~.0~4,8~.0~9,12~]dodecan-4-yl)acetic acid (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10384343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

253607-91-9
Record name Difluoro(5-oxahexacyclo[5.4.1.0~2,6~.0~3,10~.0~4,8~.0~9,12~]dodecan-4-yl)acetic acid (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10384343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-Difluoro-2-(5-oxahexacyclo-dodec-4-yl)acetic acid
Reactant of Route 2
2,2-Difluoro-2-(5-oxahexacyclo-dodec-4-yl)acetic acid
Reactant of Route 3
2,2-Difluoro-2-(5-oxahexacyclo-dodec-4-yl)acetic acid
Reactant of Route 4
2,2-Difluoro-2-(5-oxahexacyclo-dodec-4-yl)acetic acid
Reactant of Route 5
2,2-Difluoro-2-(5-oxahexacyclo-dodec-4-yl)acetic acid
Reactant of Route 6
2,2-Difluoro-2-(5-oxahexacyclo-dodec-4-yl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.